molecular formula C18H35N3O2 B6986573 N-(cyclohexylmethyl)-2-[4-(5-hydroxypentyl)piperazin-1-yl]acetamide

N-(cyclohexylmethyl)-2-[4-(5-hydroxypentyl)piperazin-1-yl]acetamide

Cat. No.: B6986573
M. Wt: 325.5 g/mol
InChI Key: XFHRINILRPOVIT-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)-2-[4-(5-hydroxypentyl)piperazin-1-yl]acetamide is a complex organic compound that features a piperazine ring substituted with a hydroxypentyl group and an acetamide moiety

Properties

IUPAC Name

N-(cyclohexylmethyl)-2-[4-(5-hydroxypentyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35N3O2/c22-14-6-2-5-9-20-10-12-21(13-11-20)16-18(23)19-15-17-7-3-1-4-8-17/h17,22H,1-16H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHRINILRPOVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)CN2CCN(CC2)CCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)-2-[4-(5-hydroxypentyl)piperazin-1-yl]acetamide typically involves multiple steps. One common approach is to start with the piperazine ring and introduce the hydroxypentyl group through a nucleophilic substitution reaction. The cyclohexylmethyl group can be added via a reductive amination process. The final step involves the acetamide formation through an acylation reaction using acetic anhydride or acetyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)-2-[4-(5-hydroxypentyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate in acetonitrile.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

N-(cyclohexylmethyl)-2-[4-(5-hydroxypentyl)piperazin-1-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-2-[4-(5-hydroxypentyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The hydroxypentyl group may enhance the compound’s solubility and bioavailability, while the acetamide moiety can participate in hydrogen bonding, stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclohexylmethyl)-2-[4-(4-propoxyphenyl)piperazin-1-yl]acetamide
  • N-(cyclohexylmethyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide

Uniqueness

N-(cyclohexylmethyl)-2-[4-(5-hydroxypentyl)piperazin-1-yl]acetamide is unique due to the presence of the hydroxypentyl group, which can significantly influence its chemical properties and biological activity. This distinguishes it from other similar compounds that may have different substituents on the piperazine ring .

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